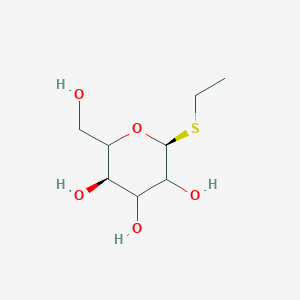
Pyraclostrobin-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyraclostrobin-d6 is a deuterated form of pyraclostrobin, a fungicide belonging to the strobilurin class. This compound is primarily used in agricultural settings to control a wide range of fungal diseases. The deuterated version, this compound, is often utilized in scientific research to study the behavior and metabolism of pyraclostrobin due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Pyraclostrobin-d6 can be synthesized through a series of chemical reactions involving deuterated reagents. The synthesis typically starts with the preparation of deuterated intermediates, which are then subjected to various chemical transformations to yield the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity and yield.
化学反応の分析
Types of Reactions
Pyraclostrobin-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or ketone derivatives, while reduction can produce deuterated alcohols or hydrocarbons.
科学的研究の応用
Pyraclostrobin-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms due to its stable isotopic labeling.
Biology: Employed in metabolic studies to understand the behavior and breakdown of pyraclostrobin in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new fungicides and agricultural chemicals with improved efficacy and safety profiles.
作用機序
Pyraclostrobin-d6 exerts its effects by inhibiting mitochondrial respiration in fungal cells. It specifically targets the cytochrome bc1 complex, blocking the transfer of electrons between cytochrome b and cytochrome c1. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of the fungal cells .
類似化合物との比較
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Trifloxystrobin: A strobilurin fungicide with a broader spectrum of activity against various fungal pathogens.
Fluoxastrobin: Known for its systemic properties and long-lasting effects in controlling fungal diseases.
Uniqueness of Pyraclostrobin-d6
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications. The incorporation of deuterium atoms provides stability and allows for precise tracking in metabolic and chemical studies, offering insights that are not possible with non-deuterated compounds.
特性
分子式 |
C19H18ClN3O4 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
trideuteriomethyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3 |
InChIキー |
HZRSNVGNWUDEFX-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC([2H])([2H])[2H] |
正規SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




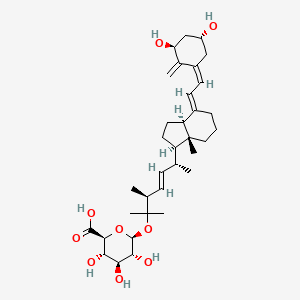

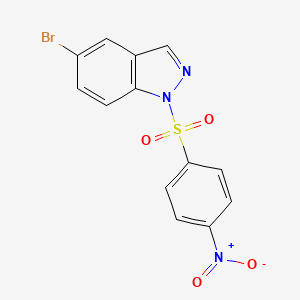
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

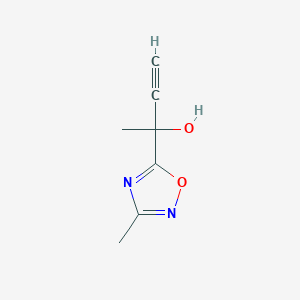
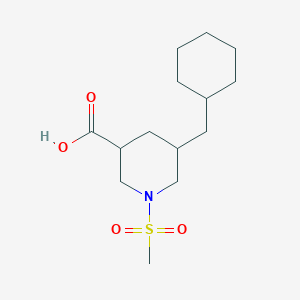
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
